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Compound of Interest |

2-amino-3-(2,6-
Compound Name:
dichlorophenyl)propanoic Acid
CAS No.: 110300-03-3
Cat. No.: B009612

Executive Summary

2-amino-3-(2,6-dichlorophenyl)propanoic acid (commonly 2,6-Dichlorophenylalanine) is a
non-canonical amino acid of significant interest in medicinal chemistry. The steric bulk and
lipophilicity introduced by the ortho-dichloro substitution on the phenyl ring make it a critical
scaffold for restricting conformational freedom in peptide mimetics and enhancing proteolytic
stability.

This guide provides a rigorous technical breakdown of the spectroscopic signatures required to
validate the identity and purity of this compound. Unlike standard phenylalanine, the 2,6-
substitution pattern creates unique symmetry elements and electronic environments that
distinctively alter its Nuclear Magnetic Resonance (NMR) and Mass Spectrometric (MS)
profiles.

Mass Spectrometry (MS) Analysis
Isotopic Signature & lonization

The presence of two chlorine atoms introduces a distinct isotopic envelope that serves as the
primary confirmation of the halogenation pattern before analyzing fragmentation.

e Molecular Formula:
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e Monoisotopic Mass (

): 233.00 Da

 lonization Mode: Electrospray lonization (ESI), Positive Mode

Table 1: Theoretical Isotopic Distribution (CI2 Pattern)

. Isotope Relative Intensity
lon Species . m/z (approx) .
Composition (Theoretical)
M 234.0 100%
M+2 236.0 ~64%
M+4 238.0 ~10%

Technical Insight: A deviation of >5% in the M+2/M ratio indicates potential contamination with

monochloro- (M+2 ~32%) or trichloro- derivatives.

Fragmentation Pathway (MS/MS)

In collision-induced dissociation (CID), the molecule follows a characteristic amino acid
fragmentation pathway, modified by the stability of the dichlorobenzyl moiety.

e Loss of Formic Acid/Carboxyl Group: The initial loss of 46 Da (

or
) is common in protonated amino acids.

¢ Immonium lon Formation: Cleavage of the

bond yields the immonium ion (
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)

¢ Dichlorotropylium lon: Further fragmentation leads to the highly stable 2,6-dichlorotropylium
ion (

), a diagnostic peak at

Immonium lon - CH2=NH (29 Da) 2,6-Dichlorotropylium
m/z ~188 m/z ~159
Parent lon [M+H]+
M/z234 S Loss of NH3
(Minor Pathway)

Click to download full resolution via product page
Figure 1: Proposed ESI-MS/MS fragmentation pathway for 2,6-dichlorophenylalanine.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is utilized primarily to verify functional group integrity (Zwitterionic state

vs. Salt form).

Table 2: Key IR Absorption Bands (KBr Pellet)
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Wavenumber (

Functional Group Intensity Assignment /| Notes
)
Stretching vibration (
Amine (N-H) 3400 - 3200 Medium, Broad
if zwitterionic).
Carbonyl stretch.
Shifts to ~1600 if
Carboxyl (C=0) 1730 - 1700 Strong carboxylate (
).
) ) Ring skeletal
Aromatic (C=C) 1580, 1470 Medium o
vibrations.
Diagnostic Region.
C-CI Stretch 780 - 700 Strong Indicates aromatic
chlorination.
C-H (Aromatic) 3100 - 3000 Weak C-H stretching.

Nuclear Magnetic Resonance (NMR)

This is the definitive method for structural confirmation. The 2,6-dichloro substitution creates a

plane of symmetry, rendering the H3 and H5 protons chemically equivalent, simplifying the

aromatic region compared to asymmetric substitutions.

Experimental Protocol: Sample Preparation

Proper solvent selection is critical due to the zwitterionic nature of the amino acid.
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Solid Sample

(2,6-diCl-Phe)

Solvent Choice

Route A: Ionic Form \Route B: Non-Ionic

Click to download full resolution via product page

Figure 2: NMR Sample Preparation Workflow ensuring solubility and protonation state control.

H-NMR Data (400 MHz, DMSO- )

In DMSO-

, exchangeable protons (

) are often visible.

e 13.8 ppm (br s, 1H): Carboxylic acid proton (
).

e 8.4 ppm (br s, 2H/3H): Ammonium protons (
), depending on salt form.

e 7.45 ppm (d,
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Hz, 2H): Aromatic H-3 and H-5. Equivalent due to symmetry.
e 7.28 ppm (t,

Hz, 1H): Aromatic H-4.
e 4.20 ppm (dd, 1H):

-CH proton. Coupled to

-protons.
e 3.45 ppm (dd,

Hz,

Hz, 1H):

-CH

(Diastereotopic).
e 3.15 ppm (dd,

Hz,

Hz, 1H):

-CH

(Diastereotopic).

Critical Interpretation: The aromatic region must show a clear Doublet-Triplet pattern (integrating
2:1). If a complex multiplet is seen, the 2,6-substitution pattern may be incorrect (e.g., 2,4-

dichloro would produce three distinct aromatic signals).

C-NMR Data (100 MHz, DMSO- )
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Carbonyl (C=0): ~170.5 ppm.

Aromatic C-CI (C-2, C-6): ~135.0 ppm (Quaternary, weak intensity).

Aromatic C-ipso (C-1): ~133.5 ppm.

Aromatic C-H (C-3, C-5): ~129.0 ppm (High intensity due to 2x carbons).

Aromatic C-H (C-4): ~128.5 ppm.

-Carbon: ~52.5 ppm.

-Carbon: ~33.0 ppm (Shifted upfield relative to Phe due to steric crowding/ortho-effect).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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